molecular formula C17H18Cl4N3OPS B14009621 N-[[4-(3-chlorophenyl)piperazin-1-yl]-(2,4,5-trichlorophenoxy)phosphinothioyl]methanamine CAS No. 6945-63-7

N-[[4-(3-chlorophenyl)piperazin-1-yl]-(2,4,5-trichlorophenoxy)phosphinothioyl]methanamine

Cat. No.: B14009621
CAS No.: 6945-63-7
M. Wt: 485.2 g/mol
InChI Key: SMBWZBHVDSCNOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[4-(3-chlorophenyl)piperazin-1-yl]-(2,4,5-trichlorophenoxy)phosphinothioyl]methanamine is a complex chemical compound with a unique structure that includes a piperazine ring, chlorophenyl groups, and a phosphinothioyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(3-chlorophenyl)piperazin-1-yl]-(2,4,5-trichlorophenoxy)phosphinothioyl]methanamine typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality standards.

Chemical Reactions Analysis

Types of Reactions

N-[[4-(3-chlorophenyl)piperazin-1-yl]-(2,4,5-trichlorophenoxy)phosphinothioyl]methanamine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, solvents, and catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction pathway and the yield of the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and the reagents used. For example, oxidation may yield different products compared to reduction or substitution reactions.

Scientific Research Applications

N-[[4-(3-chlorophenyl)piperazin-1-yl]-(2,4,5-trichlorophenoxy)phosphinothioyl]methanamine has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in the synthesis of other complex molecules.

    Biology: Investigated for its potential effects on biological systems, including its interaction with proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, such as its ability to modulate specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[[4-(3-chlorophenyl)piperazin-1-yl]-(2,4,5-trichlorophenoxy)phosphinothioyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[[4-(3-chlorophenyl)piperazin-1-yl]-(2,4,5-trichlorophenoxy)phosphinothioyl]methanamine include other piperazine derivatives and phosphinothioyl-containing compounds. These compounds may share structural similarities but differ in their specific functional groups and overall chemical properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

6945-63-7

Molecular Formula

C17H18Cl4N3OPS

Molecular Weight

485.2 g/mol

IUPAC Name

N-[[4-(3-chlorophenyl)piperazin-1-yl]-(2,4,5-trichlorophenoxy)phosphinothioyl]methanamine

InChI

InChI=1S/C17H18Cl4N3OPS/c1-22-26(27,25-17-11-15(20)14(19)10-16(17)21)24-7-5-23(6-8-24)13-4-2-3-12(18)9-13/h2-4,9-11H,5-8H2,1H3,(H,22,27)

InChI Key

SMBWZBHVDSCNOL-UHFFFAOYSA-N

Canonical SMILES

CNP(=S)(N1CCN(CC1)C2=CC(=CC=C2)Cl)OC3=CC(=C(C=C3Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.